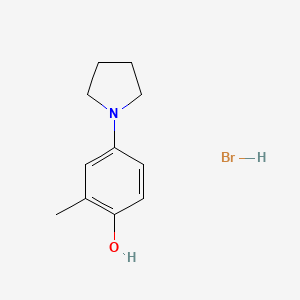
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a quinoxaline derivative. Quinoxaline derivatives are a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one were not found, similar compounds often involve multicomponent reactions . For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-methoxyphenyl piperazine isomers, has been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve intermolecular [4 + 2] cycloaddition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and thermodynamic properties of 4-methoxyphenyl piperazine isomers were predicted using DFT and TD-DFT/B3LYP/6-311++G(d,p) methods .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one (EN300-27081696), with each field given a separate and detailed section:
Pharmacological Research
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one has shown potential in pharmacological research due to its structural properties. Compounds with quinoxaline cores are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound could be explored for its potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.
Neuroscience
In neuroscience, quinoxaline derivatives have been studied for their neuroprotective effects. 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one may exhibit similar properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to interact with neurotransmitter systems could be valuable in developing treatments for these conditions.
Material Science
The unique chemical structure of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one allows it to be used in material science, particularly in the development of organic semiconductors. Quinoxaline derivatives are known for their electronic properties, which can be harnessed in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells. This compound could contribute to advancements in flexible and wearable electronics.
Analytical Chemistry
In analytical chemistry, 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one can be used as a reagent or standard for various analytical techniques. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the detection and quantification of related compounds. This application is crucial for quality control in pharmaceutical and chemical industries.
Synthetic Chemistry
Finally, in synthetic chemistry, 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for the synthesis of pharmaceuticals, dyes, and other organic compounds. This application is essential for the development of new synthetic methodologies and the production of valuable chemicals.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWOOBCRXVLTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2600192.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2600195.png)




![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)



![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)